OPC-21268 - 131631-89-5

OPC-21268

Catalog Number: EVT-277583
CAS Number: 131631-89-5
Molecular Formula: C26H31N3O4
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1-(4-(3-Acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone, commonly referred to as OPC-21268, is a synthetic, non-peptide, orally active compound that acts as a selective antagonist of the vasopressin V1 receptor (V1R). [] It has been extensively studied in the context of cardiovascular research, particularly in relation to hypertension and heart failure, due to the role of vasopressin in these conditions. [, ]

Future Directions
  • Diabetic nephropathy: Further research is needed to evaluate the long-term effects of OPC-21268 in preventing the development and progression of diabetic nephropathy, particularly in relation to its potential role in reducing albuminuria. []
  • Acute myocardial infarction: Further investigation is warranted to assess the effectiveness of different V1R antagonists, including OPC-21268, in attenuating myocardial injury following myocardial infarction in various animal models. []
  • Novel therapeutic applications: The development of new non-peptide, orally effective V1R antagonists, building on the foundation laid by OPC-21268, may lead to more targeted therapeutic interventions for various cardiovascular diseases. [, ]

Arginine Vasopressin (AVP)

Relevance: AVP is the endogenous ligand for the receptor that OPC-21268 antagonizes. Numerous studies in the provided papers investigate the effects of OPC-21268 in comparison to the effects of AVP, demonstrating its role as an antagonist. For example, OPC-21268 effectively inhibited AVP-induced vasoconstriction in rat and human models. [ [] , [], [] , [] ]

[deamino-cis1,D-Arg8]-vasopressin (dDAVP)

Relevance: dDAVP was used in a study to differentiate between V1 and V2 receptor-mediated effects in conscious dogs. The results showed that dDAVP, like OPC-21268, increased renal blood flow, suggesting a potential role of V2 receptors in this effect. [ [] ] This further supports the selectivity profile of OPC-21268 for V1 receptors.

[d(CH2)5,sarcosine7]arginine vasopressin

Relevance: This compound was used as a radioligand in binding studies to characterize the interaction of OPC-21268 with V1 receptors. [ [] ] Its use helped confirm the V1 receptor blocking activity of OPC-21268.

[3H]desGly-NH2(9)]d(CH2)5,D-Ile2,Ile4] AVP

Relevance: This compound was utilized as a radioligand in binding assays to investigate the selectivity profile of OPC-21268. The results demonstrated that OPC-21268 had minimal effect on the binding of this radioligand to V2 receptors, confirming its selectivity for V1 receptors. [ [] ]

[d(CH2)5Tyr(Me)AVP]

Relevance: This peptide antagonist was used in several studies in direct comparison to OPC-21268 to explore the distinct mechanisms of action of the two V1 antagonists. [ [], [] ] While both compounds blocked AVP-induced effects, their kinetics and reversibility profiles differed, suggesting different binding modes to the V1 receptor.

SR49059

Relevance: SR49059 was used as a comparative compound to OPC-21268 in binding and functional studies on human vascular smooth muscle cells. SR49059 showed significantly higher potency than OPC-21268 in inhibiting AVP binding and function in these cells, suggesting the potential existence of V1a receptor subtypes with different affinities for various antagonists. [ [] ] In another study, SR49059 exhibited higher potency than OPC-21268 in blocking AVP-induced human platelet aggregation. [ [] ]

OPC-31260

Relevance: OPC-31260 was frequently used alongside OPC-21268 in research to distinguish between V1- and V2-mediated effects of vasopressin. For example, in studies on the negative inotropic response to vasopressin, both OPC-21268 and OPC-31260 were shown to independently inhibit the response, suggesting involvement of both V1 and V2 receptors. [ [] ]

Phenylephrine

Relevance: Phenylephrine was used as a control in several studies to demonstrate the specificity of OPC-21268 for V1 receptors. For example, while OPC-21268 attenuated AVP-induced vasoconstriction, it did not affect the vasoconstriction induced by phenylephrine, confirming its selective action on the vasopressin system and not on other vasoactive pathways. [ [] ]

SSR149415

Relevance: SSR149415 was utilized in a study focusing on the role of vasopressin in insulin release from islet cells. In comparison to SR49059 and OPC-21268, which are primarily V1a antagonists, SSR149415 was the only one that effectively blocked AVP-induced insulin release. [ [] ] This difference in activity highlighted the involvement of V1b receptors in this particular physiological process.

[Phe2, Ile3, Orn8] vasopressin (PO-VT)

Relevance: PO-VT was used in a study investigating the effect of AVP on ciliary motility, and its potency was compared to AVP and other analogs, including a V1b agonist and dDAVP (V2 agonist). [ [] ] The results, along with the inhibitory effects of OPC-21268, suggested the involvement of V1b receptors in AVP-mediated ciliary stimulation.

[deamino1, D-3-(pyridyl) Ala2-Arg8] vasopressin (DP-VP)

Relevance: DP-VP was used in a study investigating the effect of AVP on ciliary motility, and its potency was compared to AVP and other analogs, including a V1a agonist and dDAVP (V2 agonist). [ [] ] The findings, in conjunction with the inhibitory effects of OPC-21268, suggested the involvement of V1b receptors in AVP-mediated ciliary stimulation.

Ramipril

Relevance: Ramipril was used in a study comparing the long-term effects of short-term ACE inhibition (ramipril) and V1A receptor blockade (OPC-21268) on the development of hypertension in SHR. [ [] ] Both treatments caused a sustained reduction in blood pressure, suggesting potential roles for both the renin-angiotensin and vasopressin systems in the development of hypertension.

Overview

OPC 21268 is a non-peptide antagonist specifically targeting the arginine vasopressin V1 receptor. It has garnered attention for its potential therapeutic applications, particularly in conditions such as heart failure and hypertension. The compound is characterized by its ability to inhibit vasopressin-induced vasoconstriction, making it a subject of interest in cardiovascular research.

Source and Classification

OPC 21268 was first described in the early 1990s and is classified as a small molecule drug. Its chemical structure is defined as 1-{1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl}-3,4-dihydro-2(1H)-quinolinone. The compound has been shown to selectively bind to V1 receptors in various biological tissues, including the liver and kidney, demonstrating its specificity over V2 receptors, which are less affected by OPC 21268 at therapeutic concentrations .

Synthesis Analysis

Methods and Technical Details

The synthesis of OPC 21268 involves several key steps that utilize standard organic chemistry techniques. Initial steps typically include the formation of the quinolinone core followed by the introduction of functional groups that confer specificity to the V1 receptor. The synthesis has been documented to involve reactions such as acylation and etherification, leading to the final product .

The synthesis can be summarized as follows:

  1. Formation of Quinolinone Core: Starting materials undergo cyclization reactions.
  2. Functionalization: Introduction of the piperidine and benzoyl groups through acylation.
  3. Final Modifications: Adjustments to achieve desired pharmacological properties.
Molecular Structure Analysis

Structure and Data

The molecular formula for OPC 21268 is C18H24N2O3. The compound features a complex structure that includes a piperidine ring, a benzoyl moiety, and an acetylaminopropoxy side chain. The spatial arrangement of these components allows for optimal interaction with the V1 receptor.

  • Molecular Weight: Approximately 316.40 g/mol
  • Key Functional Groups:
    • Piperidine (basic nitrogen-containing ring)
    • Benzoyl (aromatic carbonyl group)
    • Acetylaminopropoxy (ether linkage)
Chemical Reactions Analysis

Reactions and Technical Details

OPC 21268 primarily functions through competitive antagonism at the arginine vasopressin V1 receptor. In vitro studies have demonstrated that it effectively displaces radiolabeled vasopressin from its binding sites in liver and kidney tissues, indicating its potency as an antagonist with an IC50 value of approximately 40 nmol/L for liver V1 receptors .

Additionally, OPC 21268 has been shown to reduce vasopressin-induced responses in various experimental models, highlighting its potential utility in modulating vascular tone.

Mechanism of Action

Process and Data

The mechanism of action for OPC 21268 involves blocking the vasopressin V1 receptor, which plays a crucial role in mediating vasoconstriction and water retention in the kidneys. By inhibiting this receptor, OPC 21268 leads to decreased vascular resistance and increased diuresis, which can be beneficial in treating conditions like hypertension and heart failure.

  • Binding Affinity: The compound exhibits high binding affinity for V1 receptors, effectively preventing vasopressin from eliciting its physiological effects.
  • Pharmacodynamics: The time-dependent effects observed in animal models suggest that OPC 21268 maintains its antagonistic properties over extended periods following administration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
  • Stability: Stability under physiological conditions has been demonstrated, although specific degradation pathways remain to be fully characterized.

Relevant data on solubility and stability are essential for understanding how OPC 21268 can be formulated for therapeutic use.

Applications

Scientific Uses

OPC 21268's primary applications lie within cardiovascular research and potential therapeutic interventions for heart failure and hypertension. Its role as a selective vasopressin V1 receptor antagonist positions it as a candidate for further clinical development aimed at managing conditions associated with excessive vasoconstriction or fluid retention.

Research continues to explore additional applications of OPC 21268 in various experimental models, assessing its efficacy not only in cardiovascular contexts but also in other areas impacted by vasopressin signaling pathways .

Properties

CAS Number

131631-89-5

Product Name

Opc 21268

IUPAC Name

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30)

InChI Key

KSNUCNRMDYJBKT-UHFFFAOYSA-N

SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

1-(1-(4-(3-acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone
OPC 21268
OPC-21268

Canonical SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.